molecular formula C10H17ClN2 B166416 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride CAS No. 2198-58-5

1,4-Benzenediamine, N,N-diethyl-, monohydrochloride

Cat. No. B166416
CAS RN: 2198-58-5
M. Wt: 200.71 g/mol
InChI Key: XTBFKMDOQMQYPP-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N-diethyl-, also known as N,N-Diethyl-p-phenylenediamine, is a chemical compound with the formula C10H16N2 . It is also referred to as p-Phenylenediamine, N,N-diethyl-; p-(Diethylamino)aniline; p-Amino-N,N-diethylaniline; p-Aminodiethylaniline; N,N-Diethyl-4-aminoaniline; 4-(Diethylamino)aniline; 4-Amino-N,N-diethylaniline; N,N-Diethyl-1,4-phenylenediamine; N,N-diethyl-p-phenylendiamine; Diethyl-p-phenylenediamine; Diethyl-para-phenylenediamine; DPD; 1,4-Benzenediamine, N1,N1-diethyl-; N,N-Diethyl-1,4-benzenediamine .


Molecular Structure Analysis

The molecular structure of 1,4-Benzenediamine, N,N-diethyl- consists of a benzene ring with two amine groups (NH2) at the 1 and 4 positions, and two ethyl groups (C2H5) attached to the nitrogen atoms .

Scientific Research Applications

Synthetic Applications

1,4-Benzenediamine, N,N-diethyl-, monohydrochloride is a chemical precursor used in the synthesis of various benzodiazepines. Benzodiazepines, characterized by their seven-membered heterocyclic structure with two nitrogen atoms, are significant in the pharmaceutical industry for their roles as anticonvulsants, anti-anxiety agents, sedatives, and hypnotics. Research has detailed systematic synthetic strategies for benzodiazepines using o-phenylenediamine, highlighting its critical role in developing biologically active compounds (Teli, Sunita et al., 2023).

Environmental Remediation

1,4-Benzenediamine, N,N-diethyl-, monohydrochloride's derivatives have been explored for environmental applications, particularly in the degradation of recalcitrant compounds in water through advanced oxidation processes (AOPs). This approach has been vital in addressing water scarcity and environmental pollution. Studies have shown the effectiveness of AOPs in degrading acetaminophen from aqueous media, producing by-products like hydroquinone and 1,4-benzoquinone, indicating the potential of 1,4-benzenediamine derivatives in environmental remediation efforts (Qutob, Mohammad et al., 2022).

Biochemical and Pharmaceutical Research

The biochemical utility of 1,4-benzenediamine, N,N-diethyl-, monohydrochloride, and its derivatives extends to various pharmacological activities, including antimicrobial, antitumor, and radical scavenging properties. For instance, derivatives of 1,4-benzenediamine have been identified as potential scaffolds for designing new antimicrobial compounds, with synthetic derivatives showing potent activity against pathogenic fungi and bacteria. This highlights its importance in developing new therapeutic agents (de Bruijn, Wouter J. C. et al., 2018).

Antioxidant Properties

Research on chromones and their derivatives, which share structural similarities with 1,4-benzenediamine, N,N-diethyl-, monohydrochloride derivatives, demonstrates significant antioxidant properties. These compounds are believed to neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment and disease progression. The presence of specific functional groups is crucial for their radical scavenging activity, indicating the role of 1,4-benzenediamine derivatives in developing antioxidants (Yadav, Preeti et al., 2014).

Safety And Hazards

1,4-Benzenediamine, N,N-diethyl-, monohydrochloride is toxic by ingestion, skin contact, subcutaneous, and intravenous routes . It can cause serious eye irritation and is fatal if swallowed or inhaled . It’s recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;hydrochloride
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InChI

InChI=1S/C10H16N2.ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;/h5-8H,3-4,11H2,1-2H3;1H
Source PubChem
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InChI Key

XTBFKMDOQMQYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
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Related CAS

93-05-0 (Parent)
Record name p-Aminodiethylaniline hydrochloride
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Record name 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?)
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DSSTOX Substance ID

DTXSID70883807
Record name 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:1)
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Molecular Weight

200.71 g/mol
Source PubChem
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Product Name

1,4-Benzenediamine, N,N-diethyl-, monohydrochloride

CAS RN

16713-15-8, 2198-58-5
Record name 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?)
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Record name N,N-Diethyl-p-phenylenediamine hydrochloride
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Record name 4-amino-N,N-diethylaniline hydrochloride
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Record name N,N-diethylbenzene-p-diamine monohydrochloride
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Record name N,N-DIETHYL-P-PHENYLENEDIAMINE HYDROCHLORIDE
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